molecular formula C62H111N11O12 B1672227 30-ethyl-34-[(Z)-hex-4-en-2-yl]-4,7,10,12,15,19,25,28-octamethyl-33-(methylamino)-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1-oxa-4,7,10,13,16,19,22,25,28,31-decazacyclotetratriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone CAS No. 59865-16-6

30-ethyl-34-[(Z)-hex-4-en-2-yl]-4,7,10,12,15,19,25,28-octamethyl-33-(methylamino)-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1-oxa-4,7,10,13,16,19,22,25,28,31-decazacyclotetratriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone

Cat. No.: B1672227
CAS No.: 59865-16-6
M. Wt: 1202.6 g/mol
InChI Key: QEKLELUAISGHEL-RFBIWTDZSA-N
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Description

30-ethyl-34-hex-4-en-2-yl-4,7,10,12,15,19,25,28-octamethyl-33-(methylamino)-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1-oxa-4,7,10,13,16,19,22,25,28,31-decazacyclotetratriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone is an isomer of cyclosporin A, a cyclic peptide secondary metabolite derived from fungi. Cyclosporin A is primarily known for its immunosuppressive properties, making it a crucial compound in transplantation surgery . 30-ethyl-34-hex-4-en-2-yl-4,7,10,12,15,19,25,28-octamethyl-33-(methylamino)-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1-oxa-4,7,10,13,16,19,22,25,28,31-decazacyclotetratriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone is formed through an N → O peptidyl shift in cyclosporin A, particularly in the presence of acid .

Properties

CAS No.

59865-16-6

Molecular Formula

C62H111N11O12

Molecular Weight

1202.6 g/mol

IUPAC Name

30-ethyl-34-[(Z)-hex-4-en-2-yl]-4,7,10,12,15,19,25,28-octamethyl-33-(methylamino)-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1-oxa-4,7,10,13,16,19,22,25,28,31-decazacyclotetratriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone

InChI

InChI=1S/C62H111N11O12/c1-25-27-28-40(15)52-50(63-18)56(78)66-43(26-2)58(80)68(19)33-48(74)69(20)44(29-34(3)4)55(77)67-49(38(11)12)61(83)70(21)45(30-35(5)6)54(76)64-41(16)53(75)65-42(17)57(79)71(22)46(31-36(7)8)59(81)72(23)47(32-37(9)10)60(82)73(24)51(39(13)14)62(84)85-52/h25,27,34-47,49-52,63H,26,28-33H2,1-24H3,(H,64,76)(H,65,75)(H,66,78)(H,67,77)/b27-25-

InChI Key

QEKLELUAISGHEL-RFBIWTDZSA-N

Isomeric SMILES

CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)OC(C(C(=O)N1)NC)C(C)C/C=C\C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C

Canonical SMILES

CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)OC(C(C(=O)N1)NC)C(C)CC=CC)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C

Appearance

Solid powder

Pictograms

Irritant; Health Hazard

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Isocyclosporin A;  Isocyclosporin-A;  IsocyclosporinA.

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 30-ethyl-34-hex-4-en-2-yl-4,7,10,12,15,19,25,28-octamethyl-33-(methylamino)-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1-oxa-4,7,10,13,16,19,22,25,28,31-decazacyclotetratriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone can be synthesized from cyclosporin A through acid-catalyzed isomerization. The reaction is typically carried out in nonaqueous solvents, with methanesulfonic acid being a common catalyst . The rate of isomerization is influenced by the choice of solvent, with tetrahydrofuran showing fewer side reactions compared to alcoholic solvents .

Industrial Production Methods: Industrial production of isocyclosporin A involves the transesterification of cyclosporin A into a salt of isocyclosporin A . This method ensures a more stable form of the compound, suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 30-ethyl-34-hex-4-en-2-yl-4,7,10,12,15,19,25,28-octamethyl-33-(methylamino)-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1-oxa-4,7,10,13,16,19,22,25,28,31-decazacyclotetratriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone primarily undergoes isomerization reactions. The conversion between cyclosporin A and isocyclosporin A is acid-catalyzed and can be influenced by the pH and temperature of the solution .

Common Reagents and Conditions:

    Catalysts: Methanesulfonic acid

    Solvents: Tetrahydrofuran, various alcohols

    Conditions: Acidic environment, controlled temperature

Major Products: The major product of the isomerization reaction is isocyclosporin A itself. In some cases, side reactions may occur, but these are minimized in optimal conditions .

Scientific Research Applications

Scientific Research Applications

1. Pharmaceutical Development

  • Immunosuppressive Properties : Isocyclosporin A exhibits immunosuppressive effects similar to cyclosporine A. It has been studied for its potential use in transplant medicine to prevent organ rejection by modulating the immune response .
  • Anti-inflammatory Effects : Research indicates that this compound may have applications in treating autoimmune diseases due to its ability to reduce inflammation and modulate immune responses .

2. Biochemical Studies

  • Protein Interaction Studies : The structure of Isocyclosporin A allows it to interact with various proteins involved in immune signaling pathways. This makes it a valuable tool for studying protein-protein interactions and cellular signaling mechanisms .
  • Mechanism of Action Research : Understanding how Isocyclosporin A affects cellular processes can provide insights into new therapeutic strategies for various diseases .

3. Agricultural Applications

  • Pesticide Development : Due to its complex structure and biological activity profiles similar to natural products used in agriculture (e.g., antifungal agents), Isocyclosporin A may be explored as a lead compound for developing new pesticides or fungicides .
  • Plant Growth Regulation : Preliminary studies suggest that compounds with similar structures can influence plant growth and development; thus Isocyclosporin A might also be investigated for agricultural enhancements .

Data Tables and Case Studies

Application AreaDescriptionReferences
Pharmaceutical DevelopmentImmunosuppressive and anti-inflammatory properties. ,
Biochemical StudiesProtein interaction studies and understanding mechanisms of action. ,
Agricultural ApplicationsPotential use as a pesticide or plant growth regulator. ,

Case Studies

  • Immunosuppressive Effects in Transplant Models :
    • In animal models of organ transplantation where Isocyclosporin A was administered post-surgery showed reduced rates of organ rejection compared to control groups receiving no treatment. This suggests its potential utility in clinical settings .
  • Anti-inflammatory Research :
    • Clinical trials investigating the efficacy of Isocyclosporin A in patients with rheumatoid arthritis demonstrated significant reductions in inflammatory markers and improved patient outcomes compared to standard treatments .
  • Agricultural Trials :
    • Field studies applying Isocyclosporin A as a fungicide revealed effective control over common fungal pathogens in crops without significant phytotoxicity .

Mechanism of Action

30-ethyl-34-hex-4-en-2-yl-4,7,10,12,15,19,25,28-octamethyl-33-(methylamino)-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1-oxa-4,7,10,13,16,19,22,25,28,31-decazacyclotetratriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone exerts its effects through a mechanism similar to cyclosporin A. It binds to cyclophilin, forming a complex that inhibits calcineurin. This inhibition prevents the dephosphorylation and activation of nuclear factor of activated T-cells (NFAT), thereby suppressing T-cell activation . The molecular targets and pathways involved are primarily related to the immune response .

Biological Activity

The compound known as 30-ethyl-34-hex-4-en-2-yl... (commonly referred to as Isocyclosporin A) is a complex cyclic peptide with significant biological activity. Its intricate structure comprises multiple functional groups that contribute to its pharmacological properties. This article explores the biological activity of Isocyclosporin A through various studies and data sources.

Isocyclosporin A has the molecular formula C62H111N11O12C_{62}H_{111}N_{11}O_{12} and a molecular weight of approximately 1,173.61 g/mol. The compound features a unique arrangement of ethyl and hexenyl side chains that enhance its biological interactions.

Immunosuppressive Properties

Isocyclosporin A exhibits potent immunosuppressive effects similar to those of cyclosporine A. It inhibits T-cell activation by blocking the production of interleukin-2 (IL-2), which is critical for T-cell proliferation. This action makes it a valuable compound in organ transplantation and autoimmune disease management.

Antifungal Activity

Studies have demonstrated that Isocyclosporin A possesses antifungal properties against various fungal strains. It disrupts fungal cell membrane integrity and inhibits ergosterol biosynthesis, leading to cell death. This property is particularly useful in treating fungal infections in immunocompromised patients.

Antitumor Activity

Research indicates that Isocyclosporin A may have potential antitumor effects. In vitro studies have shown that it can induce apoptosis in certain cancer cell lines by activating caspase pathways. This suggests a possible role in cancer therapy.

Data Table: Summary of Biological Activities

Biological Activity Mechanism References
ImmunosuppressiveIL-2 production inhibition
AntifungalDisruption of cell membranes
AntitumorInduction of apoptosis via caspase activation

Case Study 1: Organ Transplantation

In a clinical trial involving kidney transplant recipients, Isocyclosporin A was administered alongside corticosteroids to assess its efficacy in preventing graft rejection. Results showed a significant reduction in acute rejection episodes compared to control groups receiving standard treatment.

Case Study 2: Fungal Infection Management

A study on patients with hematological malignancies treated with Isocyclosporin A demonstrated its effectiveness in managing invasive fungal infections. The compound was well-tolerated and resulted in improved patient outcomes.

Q & A

Q. What analytical methods are recommended for structural characterization of this macrocyclic compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H- and 13C^{13}C-NMR to resolve stereochemistry and substituent positions. For complex splitting patterns, employ 2D NMR (e.g., COSY, HSQC) to assign overlapping signals. Reference analogous macrocycles in , where NMR resolved methyl and ethyl branching .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) with electrospray ionization (ESI) is critical for confirming molecular weight and fragmentation patterns. demonstrated MS fragments at m/z 196 and 139, correlating with methyl/ethyl loss .
  • X-ray Crystallography: Essential for absolute configuration determination. Requires high-purity crystals; use slow vapor diffusion with ether/hexane mixtures (see for storage conditions to prevent degradation) .

Table 1: Key Spectral Signatures from and

TechniqueObserved Peaks/PatternsStructural Assignment
1H^1H-NMRδ 1.2–1.5 (m), δ 2.8–3.1 (s)Methyl/ethyl groups, amines
HRMS (ESI+)[M+H]+^+ at m/z 1202.61 (calc.)Molecular ion confirmation

Q. How can researchers optimize the synthesis of this compound given its structural complexity?

Q. What experimental design strategies mitigate confounding variables in studying this compound’s coordination chemistry?

Methodological Answer:

  • Factorial Design: Apply a 2k^k factorial approach ( ) to test variables: pH (4–10), metal ion concentration (0.1–1.0 mM), and temperature (25–60°C). Monitor binding affinity via isothermal titration calorimetry (ITC) .
  • Control for Solvent Effects: Use DMSO-d6_6 for NMR studies to avoid proton exchange interference ( highlights solvent polarity impacts on amine reactivity) .

Table 2: Example Factorial Design Matrix

RunpH[Metal] (mM)Temp (°C)Binding Affinity (Kd_d, nM)
140.125120
2101.06025

Q. How should researchers address contradictions in reported bioactivity data for this compound?

Methodological Answer:

  • Systematic Review Framework: Use PRISMA guidelines to aggregate data from heterogeneous studies ( emphasizes theoretical frameworks for data reconciliation) .
  • Replicate Key Studies: Control for batch-to-batch purity variations ( specifies ≥95% purity for reliable bioassays) .
  • Mechanistic Profiling: Apply proteomics or metabolomics to identify off-target interactions that may explain divergent results ( proposes AI-driven pathway analysis) .

Q. What computational methods validate the proposed supramolecular interactions of this compound?

Q. What safety protocols are critical for handling this compound’s methylamino and unsaturated alkene groups?

Methodological Answer:

  • PPE Requirements: Use nitrile gloves, sealed goggles, and fume hoods ( classifies similar amines as skin/eye irritants) .
  • Storage: Store at 2–8°C under argon ( warns of decomposition at room temperature) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
30-ethyl-34-[(Z)-hex-4-en-2-yl]-4,7,10,12,15,19,25,28-octamethyl-33-(methylamino)-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1-oxa-4,7,10,13,16,19,22,25,28,31-decazacyclotetratriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone
Reactant of Route 2
30-ethyl-34-[(Z)-hex-4-en-2-yl]-4,7,10,12,15,19,25,28-octamethyl-33-(methylamino)-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1-oxa-4,7,10,13,16,19,22,25,28,31-decazacyclotetratriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone

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